molecular formula C20H21NO3S B2794583 N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1421499-05-9

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No. B2794583
CAS RN: 1421499-05-9
M. Wt: 355.45
InChI Key: HNCSKTQBYQVHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a furan-3-ylmethylamine and a 2-phenoxypropanoyl chloride to form the amide bond. The thiophen-2-yl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a thiophen ring, and a phenoxy group. The furan and thiophen rings are five-membered rings with one oxygen and one sulfur atom, respectively. The phenoxy group consists of a phenyl ring attached to an oxygen atom.


Chemical Reactions Analysis

The furan and thiophen rings in the compound could potentially undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Organic Synthesis and Rearrangement Reactions

  • Decarboxylative Claisen Rearrangement : Studies have investigated the reactivity of furan- and thiophen-ylmethyl compounds in decarboxylative Claisen rearrangement reactions, yielding heteroaromatic products. This showcases the utility of such compounds in synthesizing complex heterocyclic structures (Craig et al., 2005).

Synthesis of Functionalized Molecules

  • Nitro Dienes Production : Research on the condensation of furan- and thiophen-yl compounds with nitro-substituted CH acids has led to the formation of geminally activated nitro dienes, demonstrating the compounds' versatility in creating functionalized molecules with potential application in materials science (Baichurin et al., 2019).

Photophysics and Photochemistry

  • Photoinduced Oxidative Annulation : A study on the photoinduced direct oxidative annulation of furan and thiophen-yl derivatives highlights the formation of highly functionalized polyheterocyclic compounds. This process, which does not require transition metals or oxidants, indicates the potential for creating complex organic photovoltaic materials (Zhang et al., 2017).

Antioxidant and Anticancer Activity

  • Novel Derivatives with Biological Activity : The synthesis of novel derivatives containing furan and thiophen moieties has been explored for their antioxidant and anticancer activities. Certain derivatives exhibit significant antioxidant properties, and some show cytotoxicity against specific cancer cell lines, suggesting their potential in medicinal chemistry (Tumosienė et al., 2020).

Agricultural Applications

  • Root Growth-Inhibitory Activity : N-substituted furan-yl propanamides have been examined for their root growth-inhibitory activity, demonstrating their potential use in developing new agrochemicals (Kitagawa & Asada, 2005).

properties

IUPAC Name

N-(furan-3-ylmethyl)-2-phenoxy-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-16(24-18-6-3-2-4-7-18)20(22)21(14-17-10-12-23-15-17)11-9-19-8-5-13-25-19/h2-8,10,12-13,15-16H,9,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCSKTQBYQVHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CCC1=CC=CS1)CC2=COC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.